molecular formula C20H21N5O2S2 B15101495 N-ethyl-2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide

N-ethyl-2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide

Cat. No.: B15101495
M. Wt: 427.5 g/mol
InChI Key: BZFFTVKHUIBCOL-UHFFFAOYSA-N
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Description

N-ethyl-2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core by reacting 4-methylphenylamine with an appropriate aldehyde or ketone under acidic conditions to form the intermediate imine. This intermediate is then cyclized to form the quinazolinone structure.

    Thioether Formation: The quinazolinone intermediate is then reacted with a thiol compound to introduce the sulfanyl group, forming the thioether linkage.

    Acetylation and Hydrazinecarbothioamide Formation: The thioether intermediate is acetylated using acetic anhydride, followed by reaction with ethyl hydrazinecarbothioamide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted hydrazinecarbothioamide derivatives.

Scientific Research Applications

N-ethyl-2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-ethyl-2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Signal Transduction Pathways: It may interfere with signal transduction pathways by binding to key proteins involved in these pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-({[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide: Similar structure but with a different position of the methyl group on the phenyl ring.

    N-ethyl-2-({[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide: Similar structure but with a chlorine substituent instead of a methyl group.

Uniqueness

N-ethyl-2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21N5O2S2

Molecular Weight

427.5 g/mol

IUPAC Name

1-ethyl-3-[[2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]thiourea

InChI

InChI=1S/C20H21N5O2S2/c1-3-21-19(28)24-23-17(26)12-29-20-22-16-7-5-4-6-15(16)18(27)25(20)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,23,26)(H2,21,24,28)

InChI Key

BZFFTVKHUIBCOL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C

Origin of Product

United States

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